molecular formula C7H3BrN2O3 B597851 2-Bromo-5-nitrobenzo[d]oxazole CAS No. 1246472-00-3

2-Bromo-5-nitrobenzo[d]oxazole

Cat. No.: B597851
CAS No.: 1246472-00-3
M. Wt: 243.016
InChI Key: NRIUPKKUFSXWEA-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3BrN2O3 and a molecular weight of 243.01 g/mol It is characterized by a benzoxazole ring substituted with bromine and nitro groups at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitrobenzo[d]oxazole typically involves the bromination of 5-nitrobenzoxazole. One common method includes the reaction of 5-nitrobenzoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.

    Reduction: 2-Bromo-5-aminobenzo[d]oxazole.

    Oxidation: Oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

2-Bromo-5-nitrobenzo[d]oxazole has several applications in scientific research:

Comparison with Similar Compounds

    2-Bromo-5-nitrobenzoxazole: Similar structure but lacks the dioxazole ring.

    5-Nitrobenzoxazole: Lacks the bromine substitution.

    2-Bromo-5-aminobenzoxazole: The nitro group is replaced by an amino group.

Uniqueness: 2-Bromo-5-nitrobenzo[d]oxazole is unique due to the presence of both bromine and nitro groups on the benzoxazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

2-bromo-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIUPKKUFSXWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737926
Record name 2-Bromo-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246472-00-3
Record name 2-Bromo-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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